Ammonium succinate

Übersicht

Beschreibung

Ammonium Succinate is a compound utilized in various chemical synthesis processes and studies, particularly in polymer science and material engineering. Its applications range from being a precursor in polymer synthesis to acting as an electrolyte in ionic liquids.

Synthesis Analysis

Ammonium Succinate can be synthesized through different methods, including the reaction of succinic acid with ammonia or ammonium carbonate. A notable synthesis approach involves the two-stage melt polycondensation of ammonium succinate and butanediol, leading to the production of high molecular weight poly(butylene succinate) (PBS) with significant crystallinity and biodegradation properties (Ji Jun-hui, 2010).

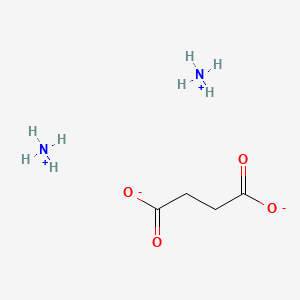

Molecular Structure Analysis

The structure of ammonium succinate derivatives, such as tris(2-hydroxyethyl)ammonium salts of succinic acid, has been elucidated through crystallographic studies. These compounds exhibit specific three-dimensional arrangements stabilized by interionic electrostatic interactions, contributing to their physicochemical properties (S. V. Loginov et al., 2018).

Chemical Reactions and Properties

Ammonium succinate participates in various chemical reactions, including polycondensation to form biodegradable polymers like PBS. Its reactivity with different agents can lead to the formation of crystalline polymers, highlighting its utility in creating materials with desired degradation rates and physical properties (Ji Jun-hui, 2010).

Physical Properties Analysis

The physical properties of compounds derived from ammonium succinate, such as PBS, have been characterized by various techniques, including FT-IR, NMR, and SEM. These studies reveal that PBS exhibits a high degree of crystallinity and a melting temperature indicative of its thermal stability and potential applications in environmentally friendly materials (Ji Jun-hui, 2010).

Wissenschaftliche Forschungsanwendungen

1. Shale Swelling Inhibitor in Water-Based Drilling Fluids

- Summary of Application: Ammonium-Succinic Salts (ASS) are prepared from succinic acid and amines as small molecule shale swelling inhibitors. They are evaluated by bentonite linear expansion test, anti-swelling experiments, and then applied in water-based drilling fluid .

- Methods of Application: ASS-8, synthesized with succinic acid and tetraethylenepentamine with the ratio of acid group to amine group 1:2, was found to be the most effective. It was added to the drilling fluid at a concentration of 0.8% .

- Results or Outcomes: ASS-8 decreased the swelling volume of bentonite by 90.9%. It showed high inhibitive capability to bentonite hydration swelling in the water-based drilling fluid, and it was compatible with heteropolysaccharide (KD-03) and modified starch .

2. Study of Stability in High Radiation Field

- Summary of Application: The stability of ammonium succinate and succinic acid in an oxygen-free aqueous medium exposed to a high radiation field is studied. Both molecules are readily formed in prebiotic experiments and are essential in chemical evolution processes .

- Methods of Application: The behavior and stability of ammonium succinate and succinic acid in an aqueous medium in the presence of a high radiation field were studied .

- Results or Outcomes: Several products were detected, including some N-containing compounds in the ammonium salt experiments. Their formation can be explained via the attack of water radiolysis products. Abstraction and dimerization reactions were the most important in these systems .

3. Corrector of Cerebral Circulatory Hypoxia

- Summary of Application: Ammonium succinate has been demonstrated to increase the survival of rats with acute brain ischemia. It prevents the development of postischemic hypoperfusion and hypooxygenation of the brain .

- Methods of Application: Therapeutic injection of ammonium succinate was used in the study .

- Results or Outcomes: The antiischemic effect of ammonium succinate is due to a decrease of the oxygen affinity of hemoglobin and to limitation of the accumulation of malonic dialdehyde, a secondary product of lipid peroxidation, in the brain .

4. Study of Stability in High Radiation Field

- Summary of Application: The stability of ammonium succinate and succinic acid in an oxygen-free aqueous medium exposed to a high radiation field is studied. Both molecules are readily formed in prebiotic experiments and are essential in chemical evolution processes as starting materials for more complex molecules’ formation .

- Methods of Application: The behavior and stability of ammonium succinate and succinic acid in an aqueous medium in the presence of a high radiation field were studied .

- Results or Outcomes: Several products were detected, including some N-containing compounds in the ammonium salt experiments. Their formation can be explained via the attack of water radiolysis products. Abstraction and dimerization reactions were the most important in these systems .

5. Radiolysis in Chemical Evolution

- Summary of Application: The stability of ammonium succinate and succinic acid in an oxygen-free aqueous medium exposed to a high radiation field is studied. Both molecules are readily formed in prebiotic experiments and are essential in chemical evolution processes as starting materials for more complex molecules’ formation .

- Methods of Application: The behavior and stability of ammonium succinate and succinic acid in an aqueous medium in the presence of a high radiation field were studied .

- Results or Outcomes: Several products were detected, including some N-containing compounds in the ammonium salt experiments. Their formation can be explained via the attack of water radiolysis products. Abstraction and dimerization reactions were the most important in these systems .

6. Corrector of Cerebral Circulatory Hypoxia

- Summary of Application: Ammonium succinate is capable of increasing the survival of rats with acute brain ischemia. It prevents the development of postischemic hypoperfusion and hypooxygenation of the brain .

- Methods of Application: Therapeutic injection of ammonium succinate was used in the study .

- Results or Outcomes: The antiischemic effect of ammonium succinate is due to a decrease of the oxygen affinity of hemoglobin and to limitation of the accumulation of malonic dialdehyde, a secondary product of lipid peroxidation, in the brain .

Safety And Hazards

Ammonium succinate should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Succinic acid, from which ammonium succinate is derived, is considered as one of the top value added bio-based chemicals . The use of ammonium hydroxide as base, leading to the production of di-ammonium succinate, lends itself to post-fermentative production of pyrrolidinones . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .

Eigenschaften

IUPAC Name |

diazanium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJPVZLSLOHJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062279 | |

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium succinate | |

CAS RN |

2226-88-2, 15574-09-1 | |

| Record name | Ammonium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

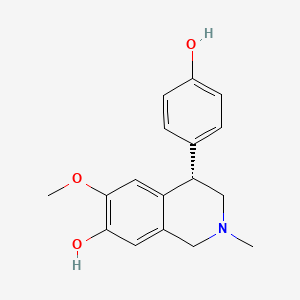

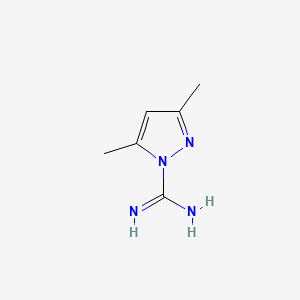

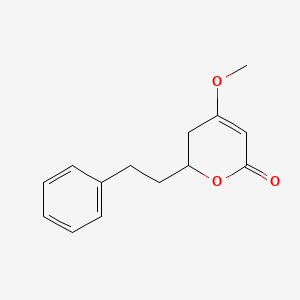

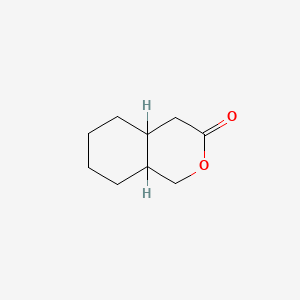

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)

![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)

![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)